molecular formula C17H15N7O2 B2414251 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034463-30-2

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2414251
CAS RN: 2034463-30-2
M. Wt: 349.354
InChI Key: ZDHQBYXFBPBXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole and pyrazole are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds, such as hydrazine-coupled pyrazoles, involves employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Synthesis and Biological Activity

Quinoxaline derivatives are synthesized for their potential biological activities, including anticancer and antimicrobial effects. For instance, the synthesis of quinoxaline derivatives has shown significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003). Similarly, novel 3-quinoline carboxamides have been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing efficacy in disease-relevant models (Degorce et al., 2016).

Anticancer Activity

New quinoxaline derivatives have been explored for their EGFR-TK inhibition and anticancer activity, presenting strong EGFR inhibitory activity which aligns with their potential as promising anticancer agents (Ahmed et al., 2020). The diverse biological activities of these compounds underscore the importance of structural modifications in enhancing their pharmacological profiles.

Corrosion Inhibition

Carboxamide derivatives have also been investigated for their application in corrosion inhibition, specifically for mild steel protection in hydrochloric acid solutions. These studies suggest that certain carboxamide ligands exhibit good inhibitory performance, attributed to their adsorption at the metal/solution interface, highlighting their potential in industrial applications (Erami et al., 2019).

Antimicrobial and Anti-inflammatory Activities

The green synthesis of coumarin-pyrazolone hybrids integrated with quinoxaline moieties has been explored for their in vitro anticancer and anti-inflammatory activities. These compounds were found to exhibit promising results against various pathogenic strains, demonstrating the potential for therapeutic applications (Kulkarni et al., 2018).

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-2-24-10-11(7-20-24)16-22-15(26-23-16)9-19-17(25)14-8-18-12-5-3-4-6-13(12)21-14/h3-8,10H,2,9H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHQBYXFBPBXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.